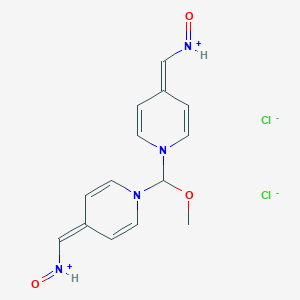

![molecular formula C7H4ClIN2 B8075058 7-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8075058.png)

7-Chloro-3-iodoimidazo[1,2-a]pyridine

Descripción general

Descripción

7-Chloro-3-iodoimidazo[1,2-a]pyridine is a compound with the molecular weight of 278.48 . It is a type of imidazo[1,2-a]pyridine, which has been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 7-Chloro-3-iodoimidazo[1,2-a]pyridine is represented by the InChI code1S/C7H4ClIN2/c8-5-1-2-11-6 (9)4-10-7 (11)3-5/h1-4H . Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . An electrochemical oxidative iodination of imidazo[1,2-a]pyridines has also been achieved, utilizing NaI as an iodine source and a supporting electrolyte under metal-free and exogenous chemical oxidant-free reaction conditions .Aplicaciones Científicas De Investigación

Regiocontrolled Microwave-Assisted Bifunctionalization : The reactivity of 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines was evaluated for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as cyanation. This research demonstrates a method to introduce various functional groups into imidazo[1,2-a]pyridines, overcoming challenges in substituting the chlorine atom (Marie et al., 2012).

I2O5-Mediated Iodocyclization Cascade : A method for synthesizing 3-iodoimidazo[1,2-a]pyridines was developed, involving an I2O5-mediated iodocyclization cascade with concomitant C═C bond cleavage. This protocol highlights a metal-free condition with a wide substrate scope (Zhou et al., 2019).

Synthesis and Antiviral Activity of Novel Erythrofuranosyl Imidazo[1,2-a]pyridine C-nucleosides : This study involved the synthesis of imidazo[1,2-a]pyridine erythrofuranosyl C-nucleosides, showing significant anti-HCMV and HSV-1 activity. This research points towards potential medicinal applications of imidazo[1,2-a]pyridine derivatives (Gudmundsson et al., 2003).

Electrochemical Oxidative Iodination Using NaI : A study demonstrated an efficient route to prepare 3-iodoimidazo[1,2-a]pyridines derivatives via an electrochemical oxidative iodination process, using NaI as an iodine source under metal-free conditions (Park et al., 2020).

Synthesis of Pyrrolo-imidazo[1,2-a]pyridine Scaffolds : A novel approach was described for constructing a pyrrolo-imidazo[1,2-a]pyridine backbone, highlighting its potential in diversity-oriented synthesis and in identifying compounds with antiproliferative activity against cancer cell lines (Zhang et al., 2019).

Copper(I)-Mediated Preparation of Pyrano[3',4'4,5]imidazo[1,2-a]pyridin-1-one Compounds

: This research developed a Cu(I)-mediated cross-coupling and heterocyclization reaction for imidazo[1,2-a]pyridines, introducing a third ring fused to the imidazo[1,2-a]pyridine core under palladium-free conditions (Bahlaouan et al., 2011).

Zinc Iodide Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyridines : A novel protocol using zinc iodide catalysis for the synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines and α-amino carbonyl compounds was presented, offering a user-friendly approach with diverse substrates (Han et al., 2015).

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propiedades

IUPAC Name |

7-chloro-3-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFRWJAGUOTHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2I)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-iodoimidazo[1,2-a]pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B8074981.png)

![Methyl [(5R,10S,11S,14R)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)](/img/structure/B8075005.png)

![(2S)-1-[(2S)-3-methyl-1-oxo-2-[[oxo-[(2S,3S)-3-[oxo(propylamino)methyl]-2-oxiranyl]methyl]amino]pentyl]-2-pyrrolidinecarboxylic acid methyl ester](/img/structure/B8075009.png)

![2-(hydroxymethyl)-6-[[3-hydroxy-4,4,10-trimethyl-17-[(E)-oct-5-en-2-yl]-2,3,5,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]oxan-3-ol](/img/structure/B8075030.png)

![[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B8075033.png)

![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid](/img/structure/B8075044.png)

![L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride](/img/structure/B8075049.png)

![2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8075067.png)

![Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate](/img/structure/B8075084.png)

![tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate](/img/structure/B8075088.png)